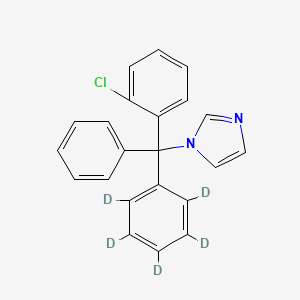

克霉唑-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clotrimazole-d5 is an internal standard used for the quantification of clotrimazole by GC- or LC-MS . Clotrimazole is an imidazole antifungal agent that is active against a variety of fungi, including C. albicans, A. fumigatus, S. cerevisiae, C. neoformans, T. mentagrophytes, and M. canis . It inhibits the voltage-gated potassium channel Kv1.3 and the intermediate conductance calcium-activated potassium channel (IKCa1/KCa3.1; IC50s = 6 and 0.07 µM, respectively) and decreases the proliferation of HaCaT keratinocytes (EC50 = 15 µM) .

Molecular Structure Analysis

The molecular formula of Clotrimazole-d5 is C22H17ClN2 . It is an imidazole derivative with a broad spectrum of antimycotic activity .

Chemical Reactions Analysis

Clotrimazole-d5 is intended for use as an internal standard for the quantification of clotrimazole by GC- or LC-MS . It is active against a variety of fungi .

科学研究应用

抗真菌活性和与细胞通道的相互作用:克霉唑已被研究其对感觉神经元中瞬时受体电位 (TRP) 通道的影响,这是该药物一些不良反应的基础。已知它会激活参与疼痛感觉的 TRPV1 和 TRPA1 通道,并抑制冷和薄荷醇受体 TRPM8 (Meseguer 等人,2008 年)。

抗真菌性能的改善:研究表明,克霉唑的溶解度和抗真菌活性可以用环糊精增强,这可能会提高其对白色念珠菌的有效性 (Ahmed 等人,1998 年)。

心脏应用:克霉唑因其对人类心脏 L 型 Ca2+ 通道 α1C 亚基的抑制作用而受到探索。这可能解释了其缩短心肌细胞动作电位持续时间的潜力 (Fearon 等人,2000 年)。

环境影响:该药物在农业土壤中的持久性和消散性已得到检验,突出了其环境归趋和转化产物 (Sabourin 等人,2011 年)。

抗肿瘤活性:克霉唑对人类黑色素瘤细胞表现出抗癌作用,表明其作为黑色素瘤新治疗方法的潜力 (Adinolfi 等人,2015 年)。

化学治疗潜力:该化合物已被研究其在抑制白血病淋巴母细胞和诱导凋亡中的作用,使其成为癌症治疗的候选药物 (Ito 等人,2002 年)。

细胞增殖和活力:研究表明,克霉唑可以抑制细胞增殖并改变细胞内 Ca2+ 运动,这在治疗包括癌症在内的各种疾病中具有意义 (Benzaquen 等人,1995 年)。

作用机制

Target of Action

Clotrimazole-d5, like its parent compound Clotrimazole, is a broad-spectrum antimycotic drug . Its primary target is the enzyme CYP51A1 , which plays a crucial role in the biosynthesis of ergosterol . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the inhibition of fungal growth .

Mode of Action

Clotrimazole-d5 interacts with its target, CYP51A1, by inhibiting the demethylation of 14 alpha lanosterol . This inhibition disrupts the biosynthesis of ergosterol, leading to a damaged permeability barrier in the fungal cytoplasmic membrane . The result is a fungistatic effect, where the growth of the fungus is inhibited .

Biochemical Pathways

The primary biochemical pathway affected by Clotrimazole-d5 is the ergosterol biosynthesis pathway . By inhibiting the enzyme CYP51A1, Clotrimazole-d5 prevents the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to increased cell wall leakiness and the leaking of cell contents .

Pharmacokinetics

It can be inferred that like clotrimazole, it is likely to be well-tolerated with few side effects . More research would be needed to provide a detailed outline of the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Clotrimazole-d5’s action primarily involve the disruption of the fungal cell membrane. This disruption leads to increased cell wall leakiness and the leaking of cell contents . Additionally, because ergosterol directly stimulates the growth of fungal cells in a hormone-like fashion, the rapid onset of these events results in a dose- and time-dependent fungistatic effect .

Action Environment

It is known that clotrimazole is readily degradable by acids , which suggests that the pH of the environment could potentially influence the action of Clotrimazole-d5

安全和危害

未来方向

Clotrimazole has become a drug of interest in treating several other diseases such as sickle cell disease, malaria, and some cancers . It has also been combined with other molecules, such as metals, to produce clotrimazole complexes that show improved pharmacological efficacy . Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .

属性

IUPAC Name |

1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPBHJOKIVQEB-MBRJKSRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

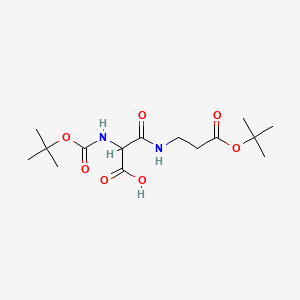

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)